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Introduction
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate

dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway

of the malaria parasite.[1][2][3][4] Unlike the human host, Plasmodium species are entirely

dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and

RNA replication. This dependency makes PfDHODH a prime target for antimalarial drug

development.[5] DSM705, a pyrrole-based inhibitor, exhibits nanomolar potency against both P.

falciparum and P. vivax DHODH while showing negligible inhibition of the human enzyme,

highlighting its potential as a selective antimalarial agent.[1][6][7]

These application notes provide detailed protocols for high-throughput screening (HTS) assays

—both biochemical and cell-based—to identify and characterize novel PfDHODH inhibitors,

using DSM705 as a reference compound.

Mechanism of Action and Signaling Pathway
DSM705 targets PfDHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production

of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides. By inhibiting

PfDHODH, DSM705 depletes the parasite's pyrimidine pool, leading to the cessation of DNA

and RNA synthesis and ultimately, parasite death.
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Figure 1: Inhibition of the Plasmodium de novo pyrimidine biosynthesis pathway by DSM705.

Quantitative Data Summary
The following tables summarize the inhibitory activity of DSM705 and other representative

DHODH inhibitors.

Table 1: In Vitro Activity of DSM705

Target/Cell Line Assay Type IC50/EC50 (nM) Reference

P. falciparum DHODH

(PfDHODH)
Biochemical 95 [1][6][7]

P. vivax DHODH

(PvDHODH)
Biochemical 52 [1][6][7]

P. falciparum 3D7

cells
Cellular 12 [6][7]

Human DHODH

(HsDHODH)
Biochemical >100,000 [8]

Table 2: Comparative Activity of Selected DHODH Inhibitors
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Compound Target IC50 (nM)
Selectivity
(HsDHODH/Pf
DHODH)

Reference

DSM705 PfDHODH 95 >1052 [1][6][7][8]

DSM265 PfDHODH 38 >500 [1]

Genz-667348 PfDHODH <100 >100 [9]

A77 1726

(teriflunomide)
HsDHODH 1300 - [5]

Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening
Assay for PfDHODH Inhibitors
This protocol describes a fluorescence-based assay suitable for HTS in a 384- or 1536-well

format. The assay measures the reduction of resazurin to the fluorescent resorufin, which is

coupled to the enzymatic activity of PfDHODH.[1]
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Figure 2: Workflow for the biochemical HTS assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15559597?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant P. falciparum DHODH (PfDHODH)

DSM705 (positive control)

Dihydroorotate (DHO)

Resazurin

Coenzyme Q (CoQ) analog (e.g., decylubiquinone)

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

DMSO

384-well black, flat-bottom plates

Fluorescence plate reader

Procedure:

Compound Plating:

Prepare serial dilutions of test compounds and DSM705 in 100% DMSO.

Using an acoustic liquid handler, dispense 50 nL of each compound solution into the

appropriate wells of a 384-well plate.

Dispense 50 nL of DMSO for negative controls (0% inhibition) and a saturating

concentration of DSM705 (e.g., 10 µM) for positive controls (100% inhibition).

Enzyme Addition:

Prepare a 2X PfDHODH enzyme solution in assay buffer.

Add 10 µL of the 2X PfDHODH solution to each well. The final enzyme concentration

should be optimized for a robust signal window (e.g., 5-15 nM).
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Pre-incubation:

Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to mix.

Incubate the plates for 15 minutes at room temperature to allow for compound binding to

the enzyme.

Reaction Initiation:

Prepare a 2X substrate mix containing DHO, CoQ analog, and resazurin in assay buffer.

Final concentrations should be optimized (e.g., 200 µM DHO, 20 µM decylubiquinone, 50

µM resazurin).

Add 10 µL of the 2X substrate mix to all wells to start the reaction.

Incubation and Readout:

Incubate the plates for 60 minutes at room temperature, protected from light.

Measure the fluorescence intensity using a plate reader with excitation at approximately

560 nm and emission at approximately 590 nm.

Data Analysis:

Percent Inhibition Calculation:

IC50 Determination:

Plot the percent inhibition against the logarithm of the compound concentration.

Fit the data using a four-parameter logistic equation to determine the IC50 value.

Assay Quality Control:

Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 indicates an

excellent assay for HTS.
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Protocol 2: Cell-Based High-Throughput Screening
Assay for Antimalarial Activity
This protocol utilizes the P. falciparum lactate dehydrogenase (PfLDH) assay to measure

parasite viability in a 384-well format.[10] This assay is a reliable method for assessing the

efficacy of compounds against the intraerythrocytic stages of the parasite.
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Figure 3: Workflow for the cell-based PfLDH HTS assay.
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Materials:

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

Human erythrocytes

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine)

DSM705 (positive control)

PfLDH assay reagents (e.g., Malstat™ reagent, NBT/PES solution)

Saponin

384-well clear, flat-bottom plates

Absorbance microplate reader

Procedure:

Parasite Culture Preparation:

Maintain a continuous culture of P. falciparum.

Synchronize the parasites to the ring stage (e.g., using sorbitol treatment).

Prepare a final parasite culture at 2% parasitemia and 2% hematocrit in complete medium.

Compound Plating:

Prepare serial dilutions of test compounds and DSM705 in DMSO.

Dispense 100 nL of compound solutions, DMSO (negative control), and a known

antimalarial like chloroquine or DSM705 (positive control) into a 384-well plate.

Parasite Plating and Incubation:

Add 50 µL of the prepared parasite culture to each well.
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Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas

mixture of 5% CO2, 5% O2, and 90% N2.

PfLDH Assay:

After incubation, lyse the erythrocytes by adding 10 µL of a lysis buffer (e.g., 0.5%

Saponin in PBS) to each well.

Prepare the PfLDH reaction mixture according to the manufacturer's instructions (e.g.,

Malstat™ and NBT/PES).

Add 50 µL of the PfLDH reaction mixture to each well.

Incubate the plates at room temperature for 15-30 minutes, protected from light.

Readout and Data Analysis:

Measure the absorbance at 650 nm using a microplate reader.

Calculate the percent growth inhibition and determine the EC50 values as described for

the biochemical assay.

Uridine Rescue Assay (for Target Validation)
To confirm that the observed antimalarial activity of hit compounds is due to the inhibition of the

de novo pyrimidine biosynthesis pathway, a uridine rescue assay can be performed. Parasites

are co-incubated with the test compound and an excess of uridine. If the compound's activity is

on-target, the addition of uridine will bypass the enzymatic block and "rescue" the parasites,

resulting in a significant rightward shift in the EC50 curve.

Conclusion
The protocols outlined in these application notes provide a robust framework for the high-

throughput screening and characterization of novel inhibitors of Plasmodium falciparum

DHODH. DSM705 serves as an excellent selective and potent reference compound for these

assays. The combination of a primary biochemical screen with a secondary whole-cell assay,

followed by target validation through a uridine rescue experiment, offers a comprehensive

strategy for the discovery of new antimalarial drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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